
(Diethylcarbamoyl)methylene diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is a chemical compound known for its unique structure and properties It is a member of the dithiocarbamate family, which is characterized by the presence of sulfur atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction yields sodium diethyldithiocarbamate, which can then be further reacted with a suitable methylating agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its antioxidant properties and its ability to inhibit certain enzymes.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of (DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, including the suppression of oxidative stress and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but lacks the methylene group.
Methyl diethylcarbamodithioate: Similar but with a different substituent on the nitrogen atom.
Silver diethyldithiocarbamate: Contains a silver ion instead of a methylene group
Uniqueness
(DIETHYLCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2OS2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H22N2OS2/c1-5-12(6-2)10(14)9-16-11(15)13(7-3)8-4/h5-9H2,1-4H3 |
InChI Key |
BBCRMJDJXWPTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(+)-4-phenyl-1-[N-(4-nitrobenzoyl)-indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone](/img/structure/B10830672.png)
![N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B10830684.png)
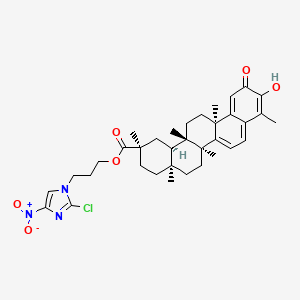
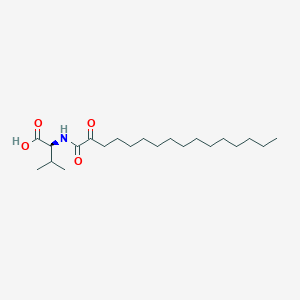

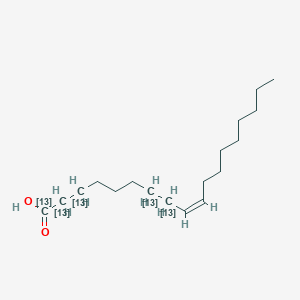

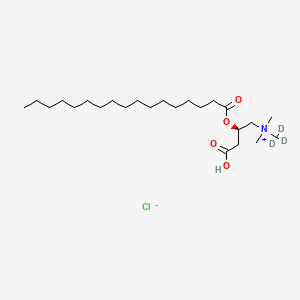
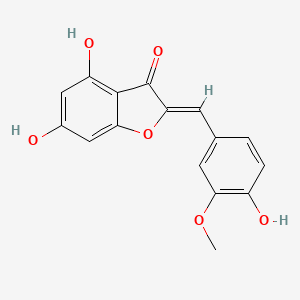
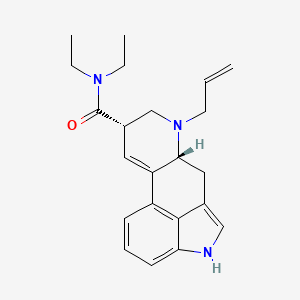
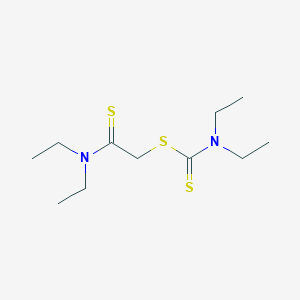


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
